molecular formula C17H34O3 B1235462 2-Hydroxyheptadecanoic acid CAS No. 25022-78-0

2-Hydroxyheptadecanoic acid

Cat. No. B1235462
CAS RN: 25022-78-0
M. Wt: 286.4 g/mol
InChI Key: KUZABABLVHWUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyheptadecanoic acid is a 2-hydroxy fatty acid that is heptadecanoic acid (margaric acid) substituted by a hydroxy group at position 2. It derives from a heptadecanoic acid.

Scientific Research Applications

Synthesis and Industrial Applications

  • 2-Hydroxyheptadecanoic acid derivatives have potential industrial applications. For example, a derivative, 2-(1-hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one, has been synthesized and utilized in the manufacturing of drugs, cosmetics, pesticides, as well as antibacterial and antifungal products. These derivatives also possess notable surface active properties, adding to their industrial utility (Eissa & El-Sayed, 2006).

Occurrence in Nature

  • 2-Hydroxy acids, including those with carbon chain lengths like 2-Hydroxyheptadecanoic acid, are found in various microalgae. These acids can be crucial for the classification of algal species and are a significant source of 2-hydroxy acids in the natural environment (Matsumoto, Shioya, & Nagashima, 1984).

Role in Lipopolysaccharide Analysis

  • 3-Hydroxy fatty acids like 2-Hydroxyheptadecanoic acid are used as chemical markers in the analysis of lipopolysaccharides, particularly in gas chromatography-mass spectrometry. This method is useful for the determination and characterization of lipopolysaccharides in various environments (Mielniczuk et al., 1992).

Antiviral Activity

  • Certain 2-hydroxy fatty acids have been demonstrated to have antiviral effects against viruses like varicella-zoster virus (VZV) and human immunodeficiency virus type 1 (HIV-1). These findings suggest potential therapeutic applications in antiviral drug development (Harper et al., 1996).

Role in Maillard Reaction-Like Processes

  • 2-Hydroxyheptanal, a derivative of 2-hydroxyheptadecanoic acid, is involved in Maillard reaction-like processes with lysine, forming specific structures that can be detected immunologically. This has implications for understanding the chemical modifications occurring in biological systems, like in atherosclerotic lesions (Itakura et al., 2003).

Utilization in Biodegradable Plastics

  • Research on medium-chain-length polyhydroxyalkanoates (PHAs) has explored using 2-alkenoic acids as a recyclable carbon source, demonstrating the feasibility of using derivatives of 2-Hydroxyheptadecanoic acid in environmentally sustainable plastic production and recycling (Sato et al., 2012).

properties

CAS RN

25022-78-0

Product Name

2-Hydroxyheptadecanoic acid

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-hydroxyheptadecanoic acid

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20/h16,18H,2-15H2,1H3,(H,19,20)

InChI Key

KUZABABLVHWUGR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(=O)O)O

Other CAS RN

28983-49-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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